(S)-3-Amino-2-(dimethylamino)propan-1-ol
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Overview
Description
(S)-3-Amino-2-(dimethylamino)propan-1-ol is an organic compound with a chiral center, making it optically active. This compound is of interest in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(dimethylamino)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor.
Reaction with Dimethylamine: The precursor undergoes a reaction with dimethylamine under controlled conditions to introduce the dimethylamino group.
Hydroxylation: The intermediate product is then hydroxylated to introduce the hydroxyl group at the desired position.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the reactions efficiently.
Continuous Flow Processes: Implementing continuous flow processes to enhance yield and reduce production time.
Automated Purification Systems: Using automated systems for purification to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(dimethylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidation can yield ketones or aldehydes.
Reduction Products: Reduction can produce primary or secondary amines.
Substitution Products: Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(S)-3-Amino-2-(dimethylamino)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(dimethylamino)propan-1-ol involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate biochemical pathways, influencing cellular processes such as signal transduction and metabolism.
Comparison with Similar Compounds
Similar Compounds
(S)-3-(Dimethylamino)-1-phenylpropan-1-ol: A similar compound with a phenyl group instead of an amino group.
Relugolix: A compound with a similar dimethylamino group but different overall structure.
Uniqueness
(S)-3-Amino-2-(dimethylamino)propan-1-ol is unique due to its specific chiral center and the presence of both amino and dimethylamino groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5H14N2O |
---|---|
Molecular Weight |
118.18 g/mol |
IUPAC Name |
(2S)-3-amino-2-(dimethylamino)propan-1-ol |
InChI |
InChI=1S/C5H14N2O/c1-7(2)5(3-6)4-8/h5,8H,3-4,6H2,1-2H3/t5-/m0/s1 |
InChI Key |
LAVNHYANZVOFFK-YFKPBYRVSA-N |
Isomeric SMILES |
CN(C)[C@@H](CN)CO |
Canonical SMILES |
CN(C)C(CN)CO |
Origin of Product |
United States |
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